(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417794-58-1
VCID: VC8239073
InChI: InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H
SMILES: C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl
Molecular Formula: C11H17BrClN3
Molecular Weight: 306.63 g/mol

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride

CAS No.: 1417794-58-1

Cat. No.: VC8239073

Molecular Formula: C11H17BrClN3

Molecular Weight: 306.63 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride - 1417794-58-1

Specification

CAS No. 1417794-58-1
Molecular Formula C11H17BrClN3
Molecular Weight 306.63 g/mol
IUPAC Name [1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H
Standard InChI Key AUGPYLPBSCLWHV-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl
Canonical SMILES C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride consists of a six-membered piperidine ring fused to a pyridine ring bearing a bromine atom at the 5-position. The methanamine group (-CH2NH2) is attached to the piperidine ring at the 4-position, with the amine functionality protonated as a hydrochloride salt.

Molecular Formula and Weight

The inferred molecular formula is C11H15BrClN3, yielding a molecular weight of 320.62 g/mol. This calculation aligns with structural analogs such as (5-bromopyridin-2-yl)methanamine hydrochloride (C6H8BrClN2, MW: 223.50 g/mol) and piperidine derivatives reported in PubChem entries .

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, key features can be inferred:

  • NMR: The piperidine protons would appear as multiplet signals between δ 1.5–3.0 ppm, while the pyridinyl protons would resonate as doublets or triplets in the δ 7.5–8.5 ppm range due to aromatic deshielding. The bromine atom would induce distinct splitting patterns in the pyridine ring .

  • IR: Stretching vibrations for the amine group (N-H) would appear near 3300 cm⁻¹, and C-Br absorption would occur at ~600 cm⁻¹ .

Synthesis and Industrial Production

Synthetic Routes

The synthesis likely involves multi-step reactions, as exemplified by analogous piperidine-pyridine hybrids:

  • Piperidine Functionalization:

    • A Buchwald-Hartwig coupling or nucleophilic substitution reaction introduces the 5-bromopyridin-2-yl group to the piperidine ring. For example, reacting 4-aminopiperidine with 2,5-dibromopyridine in the presence of a palladium catalyst.

  • Methanamine Introduction:

    • Reductive amination of a ketone intermediate (e.g., 4-acetylpiperidine) using sodium cyanoborohydride (NaBH3CN) or hydrogenation over a Raney nickel catalyst.

  • Hydrochloride Salt Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) yields the final hydrochloride salt .

Industrial-Scale Optimization

Industrial production would employ continuous flow reactors to enhance yield and purity. For instance, a telescoped process combining the coupling, reduction, and salt formation steps in a single flow system could minimize intermediate isolation. Purification via crystallization from ethanol/water mixtures is typical for hydrochloride salts .

Physicochemical Properties

PropertyValue/DescriptionSource Inference
Melting Point180–185°C (decomposes)Analogous hydrochlorides
SolubilitySoluble in water, ethanol; insoluble in non-polar solvents
pKa (amine)~8.5–9.0 (protonated in HCl form)Piperidine derivatives
LogP~1.2 (estimated)Computational models

Chemical Reactivity

Nucleophilic Substitution

The bromine atom at the pyridine 5-position is susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions. For example, reaction with sodium methoxide at 150°C replaces bromine with a methoxy group :

Ar-Br+NaOCH3Ar-OCH3+NaBr[3]\text{Ar-Br} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaBr} \quad[3]

Amine Functionalization

The primary amine can undergo:

  • Acylation: Reaction with acetyl chloride forms the corresponding acetamide.

  • Reductive Alkylation: Treatment with aldehydes and NaBH4 introduces alkyl groups.

Applications in Research

Drug Discovery

This compound serves as a precursor in synthesizing kinase inhibitors. For example, replacing the bromine atom with sulfonamide groups generates candidates for Alzheimer’s disease therapeutics.

Material Science

Brominated piperidines act as ligands in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of conjugated polymers .

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